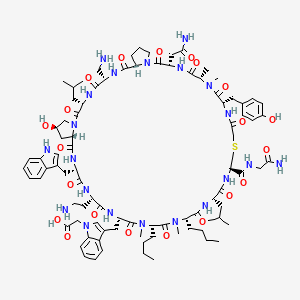

BMS-986189

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C91H131N21O21S |

|---|---|

Molecular Weight |

1887.2 g/mol |

IUPAC Name |

2-[3-[[(3S,6S,9S,15S,18S,21S,27R,30S,33S,36S,39S,42S,45S,48S,50R)-42-(2-aminoethyl)-6-(aminomethyl)-15-(2-amino-2-oxoethyl)-27-[(2-amino-2-oxoethyl)carbamoyl]-33,36-dibutyl-50-hydroxy-21-[(4-hydroxyphenyl)methyl]-45-(1H-indol-3-ylmethyl)-18,19,34,37-tetramethyl-3,30-bis(2-methylpropyl)-2,5,8,14,17,20,23,29,32,35,38,41,44,47-tetradecaoxo-25-thia-1,4,7,13,16,19,22,28,31,34,37,40,43,46-tetradecazatricyclo[46.3.0.09,13]henpentacontan-39-yl]methyl]indol-1-yl]acetic acid |

InChI |

InChI=1S/C91H131N21O21S/c1-11-13-23-70-84(126)100-61(34-49(3)4)81(123)106-68(79(121)97-43-75(95)116)47-134-48-76(117)98-64(36-52-27-29-55(113)30-28-52)87(129)107(8)51(7)78(120)102-66(40-74(94)115)89(131)111-33-19-26-71(111)85(127)105-67(41-93)83(125)103-63(35-50(5)6)90(132)112-45-56(114)39-73(112)86(128)101-62(37-53-42-96-59-22-17-15-20-57(53)59)82(124)99-60(31-32-92)80(122)104-65(88(130)109(10)72(24-14-12-2)91(133)108(70)9)38-54-44-110(46-77(118)119)69-25-18-16-21-58(54)69/h15-18,20-22,25,27-30,42,44,49-51,56,60-68,70-73,96,113-114H,11-14,19,23-24,26,31-41,43,45-48,92-93H2,1-10H3,(H2,94,115)(H2,95,116)(H,97,121)(H,98,117)(H,99,124)(H,100,126)(H,101,128)(H,102,120)(H,103,125)(H,104,122)(H,105,127)(H,106,123)(H,118,119)/t51-,56+,60-,61-,62-,63-,64-,65-,66-,67-,68-,70-,71-,72-,73-/m0/s1 |

InChI Key |

RHPNSCBSKKTHPG-UHADKVPGSA-N |

Isomeric SMILES |

CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSCC(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1C)CCCC)C)CC4=CN(C5=CC=CC=C54)CC(=O)O)CCN)CC6=CNC7=CC=CC=C76)O)CC(C)C)CN)CC(=O)N)C)C)CC8=CC=C(C=C8)O)C(=O)NCC(=O)N)CC(C)C |

Canonical SMILES |

CCCCC1C(=O)NC(C(=O)NC(CSCC(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1C)CCCC)C)CC4=CN(C5=CC=CC=C54)CC(=O)O)CCN)CC6=CNC7=CC=CC=C76)O)CC(C)C)CN)CC(=O)N)C)C)CC8=CC=C(C=C8)O)C(=O)NCC(=O)N)CC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of BMS-986189: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986189 is a macrocyclic peptide inhibitor that has demonstrated significant potential in the realm of cancer immunotherapy. Developed by Bristol-Myers Squibb, this compound targets the programmed cell death ligand 1 (PD-L1), a critical immune checkpoint protein. By disrupting the interaction between PD-L1 and its receptor, programmed cell death protein 1 (PD-1), this compound aims to reinvigorate the host's anti-tumor immune response. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used for its characterization.

Core Mechanism: Inhibition of the PD-1/PD-L1 Axis

The primary mechanism of action of this compound is the direct inhibition of the protein-protein interaction between PD-1 and PD-L1.[1] PD-L1, often overexpressed on the surface of cancer cells, binds to the PD-1 receptor on activated T cells, leading to the suppression of T-cell activity and allowing cancer cells to evade immune surveillance. This compound, a macrocyclic peptide, effectively blocks this interaction.[1]

While small-molecule inhibitors developed by Bristol-Myers Squibb have been shown to induce the dimerization of PD-L1, thereby preventing its binding to PD-1, the precise mechanism for the macrocyclic peptide this compound is based on its direct binding to PD-L1 at the PD-1 binding site.[2][3][4] Co-crystal structure analysis of this compound in complex with PD-L1 has been instrumental in elucidating its binding mode and has served as a basis for the development of imaging agents to assess PD-L1 expression in vivo.[5]

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data available for this compound and related compounds.

Table 1: Biochemical Inhibition and Binding Affinity of this compound

| Parameter | Value | Assay Method | Reference |

| IC50 | 1.03 nM | PD-1/PD-L1 Interaction Assay | [1] |

| KD | ≤ 10 pM | Surface Plasmon Resonance (SPR) | [5] |

| ka | ≥ 1 x 10⁶ M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) | [5] |

| kd | ≤ 1 x 10⁻⁵ s⁻¹ | Surface Plasmon Resonance (SPR) | [5] |

Table 2: Cellular Activity of Related BMS Macrocyclic Peptide PD-L1 Inhibitors

| Compound | EC50 | Assay Method | Reference |

| BMS-57 | 566 nM | PD-1/PD-L1 Blockade Bioassay | [6] |

| BMS-71 | 293 nM | PD-1/PD-L1 Blockade Bioassay | [6] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams have been generated using the DOT language.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay

This assay is designed to quantify the inhibition of the PD-1/PD-L1 interaction in a homogeneous format.

Materials:

-

Recombinant human PD-1-Fc fusion protein

-

Recombinant human PD-L1-His tag protein

-

This compound

-

Anti-Fc antibody labeled with Europium cryptate (donor)

-

Anti-His tag antibody labeled with d2 (acceptor)

-

Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

-

384-well low-volume white plates

Protocol:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add a fixed concentration of PD-L1-His protein to each well.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Add a fixed concentration of PD-1-Fc protein to all wells.

-

Incubate for a further period (e.g., 30-60 minutes) at room temperature to allow for PD-1/PD-L1 binding.

-

Add the HTRF detection reagents (Anti-Fc-Europium cryptate and Anti-His-d2) to each well.

-

Incubate for a final period (e.g., 1-4 hours) at room temperature, protected from light.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is utilized to measure the real-time binding kinetics (association and dissociation rates) and affinity of this compound to PD-L1.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human PD-L1 protein

-

This compound

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., glycine-HCl pH 2.5)

Protocol:

-

Immobilize the PD-L1 protein onto the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell is typically prepared without the protein or with an irrelevant protein to subtract non-specific binding.

-

Prepare a series of concentrations of this compound in running buffer.

-

Inject the different concentrations of this compound over the sensor surface at a constant flow rate for a defined period to monitor the association phase.

-

Switch back to flowing only the running buffer over the sensor surface to monitor the dissociation phase.

-

After each cycle, inject the regeneration solution to remove any bound analyte and prepare the surface for the next injection.

-

Record the sensorgrams (response units vs. time) for each concentration.

-

Analyze the data using appropriate fitting models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cell-Based PD-1/PD-L1 Blockade Bioassay

This assay measures the ability of this compound to restore T-cell activation that has been suppressed by the PD-1/PD-L1 interaction.

Materials:

-

PD-1 Effector Cells: Jurkat T cells engineered to express human PD-1 and a luciferase reporter gene under the control of an NFAT response element.

-

PD-L1 aAPC/CHO-K1 Cells: CHO-K1 cells engineered to express human PD-L1 and a T-cell receptor activator.

-

This compound

-

Cell culture medium

-

Luciferase detection reagent

-

96-well white, clear-bottom cell culture plates

Protocol:

-

Seed the PD-L1 aAPC/CHO-K1 cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the diluted this compound or vehicle control to the wells containing the PD-L1 aAPC/CHO-K1 cells.

-

Add the PD-1 Effector Cells to each well.

-

Co-culture the cells for a defined period (e.g., 6 hours) at 37°C in a CO2 incubator.

-

After incubation, add the luciferase detection reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence signal using a luminometer.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the EC50 value, which represents the concentration of this compound required to achieve 50% of the maximal T-cell activation.

Conclusion

This compound is a potent macrocyclic peptide inhibitor of the PD-1/PD-L1 immune checkpoint. Its mechanism of action involves the direct binding to PD-L1, thereby blocking its interaction with PD-1 and restoring anti-tumor T-cell activity. The quantitative data from biochemical and cellular assays confirm its high potency. The detailed experimental protocols provided herein offer a guide for the continued research and development of this and similar therapeutic agents in the field of cancer immunotherapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bioactive macrocyclic inhibitors of the PD-1/PD-L1 immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: BMS-986189, a Macrocyclic Peptide Inhibitor of the PD-1/PD-L1 Interaction

This technical guide provides an in-depth overview of the binding characteristics and mechanism of action of BMS-986189, a potent macrocyclic peptide inhibitor of the Programmed Death-Ligand 1 (PD-L1). This document is intended for researchers, scientists, and professionals in the field of drug development and cancer immunotherapy.

Core Quantitative Data

The following table summarizes the key quantitative metrics for the binding of this compound to PD-L1.

| Parameter | Value | Method | Reference |

| IC50 | 1.03 nM | Homogeneous Time-Resolved Fluorescence (HTRF) Assay | [1][2][3][4][5] |

| Binding Affinity (KD) | ≤ 10 pM | Surface Plasmon Resonance (SPR) | [6] |

Mechanism of Action

This compound is a macrocyclic peptide that potently and specifically inhibits the interaction between Programmed Death-1 (PD-1) and its ligand, PD-L1.[1][2][3][7] The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell activation and tolerance.[8] In the tumor microenvironment, cancer cells can overexpress PD-L1, which binds to PD-1 on activated T-cells, leading to T-cell exhaustion and immune evasion.[9][10]

By binding to PD-L1, this compound sterically hinders its interaction with PD-1, thereby blocking the inhibitory signal and restoring T-cell-mediated anti-tumor immunity.[7][9] Unlike small molecules that have been shown to induce PD-L1 dimerization, the precise structural basis for the high-affinity binding and potent inhibition by this macrocyclic peptide is a key area of ongoing research.[11][12]

Signaling Pathway and Inhibition

The following diagram illustrates the PD-1/PD-L1 signaling pathway and the mechanism of inhibition by this compound.

Caption: PD-1/PD-L1 signaling and this compound inhibition.

Experimental Protocols

Detailed experimental protocols for determining the binding affinity and IC50 of this compound are crucial for reproducible research. Below are generalized methodologies for the key assays cited.

Homogeneous Time-Resolved Fluorescence (HTRF) for IC50 Determination

HTRF assays are a common method for quantifying protein-protein interactions and their inhibition.

Principle: This assay measures the fluorescence resonance energy transfer (FRET) between a donor (e.g., Europium cryptate) and an acceptor (e.g., XL665) fluorophore. When an inhibitor disrupts the interaction between two proteins tagged with these fluorophores, the FRET signal decreases.

Materials:

-

Recombinant human PD-1 protein (tagged with donor fluorophore)

-

Recombinant human PD-L1 protein (tagged with acceptor fluorophore)

-

This compound at various concentrations

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well low-volume microplates

-

HTRF-compatible plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

Add a fixed concentration of the donor-tagged PD-1 and acceptor-tagged PD-L1 to the wells of the microplate.

-

Add the different concentrations of this compound to the respective wells. Include control wells with no inhibitor (maximum FRET) and wells with no PD-1 or PD-L1 (background).

-

Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

Read the plate on an HTRF plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the HTRF ratio (Acceptor emission / Donor emission) * 10,000.

-

Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Affinity (KD) Determination

SPR is a label-free technique used to measure real-time biomolecular interactions.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip when one molecule (the ligand) is immobilized on the chip and another molecule (the analyte) flows over the surface and binds to it.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+)

-

Recombinant human PD-L1 protein (ligand)

-

This compound (analyte) at various concentrations

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the PD-L1 protein solution over the activated surface to immobilize it via amine coupling.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Binding Analysis:

-

Inject a series of concentrations of this compound (analyte) in running buffer over the sensor surface containing the immobilized PD-L1. This is the association phase .

-

Flow running buffer without the analyte over the surface to allow for the dissociation of the bound this compound. This is the dissociation phase .

-

After each cycle, regenerate the sensor surface with a suitable regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte.

-

-

Data Analysis:

-

The binding events are recorded as a sensorgram (response units vs. time).

-

Fit the association (ka) and dissociation (kd) curves to a suitable binding model (e.g., 1:1 Langmuir binding).

-

The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.

-

Experimental Workflow Visualization

The following diagram provides a generalized workflow for determining binding affinity using techniques like SPR.

Caption: Generalized workflow for binding affinity determination.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. PD-1/PD-L1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of this compound as a macrocyclic peptide inhibitor of programmed death-ligand 1(PD-L1) | Poster Board #336 - American Chemical Society [acs.digitellinc.com]

- 8. researchgate.net [researchgate.net]

- 9. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture and Synthesis of BMS-986189: A Macrocyclic Peptide Inhibitor of the PD-1/PD-L1 Axis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure and synthesis of BMS-986189, a potent macrocyclic peptide inhibitor of the programmed death-ligand 1 (PD-L1). This compound represents a promising therapeutic modality in immuno-oncology by targeting the PD-1/PD-L1 immune checkpoint pathway. This document details the peptide's structure, a comprehensive solid-phase synthesis protocol, and relevant quantitative data. Furthermore, it includes a visualization of the targeted signaling pathway and the synthesis workflow.

Structure of this compound

This compound is a complex macrocyclic peptide with a molecular formula of C91H131N21O21S and a molecular weight of 1887.21 g/mol [1]. The peptide sequence is Ac-Tyr-{NMe-Ala}-Asn-Pro-Dap-Leu-Hyp-Trp-Dab-Trp{CH2COOH}-{NMe-Nle}-(NMe-Nle)-Leu-Cys-Gly-NH2. A key structural feature is a thioether bridge connecting the side chains of Tyrosine at position 1 and Cysteine at position 14, which forms the macrocyclic ring[1]. The structure also incorporates several non-standard and N-methylated amino acids, which contribute to its high binding affinity and metabolic stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C91H131N21O21S | [1] |

| Molecular Weight | 1887.21 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| IC50 (PD-1/PD-L1 interaction) | 1.03 nM | [2][3] |

Synthesis of this compound

The synthesis of this compound is a complex, multi-step process primarily accomplished through solid-phase peptide synthesis (SPPS)[4][5]. The manufacturing process has been a subject of significant process development to overcome challenges associated with the inclusion of multiple N-methylated unnatural amino acids and the inherent lability of the peptide backbone[5][6]. These challenges, particularly peptide cleavage during side-chain deprotection, were exacerbated during scale-up, leading to significant yield loss[5]. Process optimization has been crucial to enable the large-scale production of this complex therapeutic peptide[4][5]. An improved SPPS approach has led to a 28-fold increase in yield[7].

Synthesis Workflow

The overall synthetic strategy involves the linear assembly of the peptide on a solid support, followed by on-resin macrocyclization and subsequent cleavage and purification.

Data Presentation

Quantitative data regarding the synthesis and activity of this compound is summarized below.

Table 2: Synthesis and Purity Data

| Parameter | Value/Method | Reference |

| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) | [4][5] |

| Key Challenge | Lability of peptide with N-methylated amino acids | [5] |

| Cyclization Strategy | On-resin thioether formation | [4] |

| Purification | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | [4] |

| Purity (Commercial Reference) | 98.16% | [2] |

Table 3: In Vitro and In Vivo Activity

| Parameter | Value | Condition | Reference |

| IC50 | 1.03 nM | PD-1/PD-L1 interaction assay | [2][3] |

| In Vivo Efficacy | 94% reduction of signal | 2 mg/kg, subcutaneous, in L2987 xenograft model | [2] |

| Target Engagement | 83%-93% specific binding | In vivo PET imaging in mice | [8] |

Experimental Protocols

The following are generalized protocols for the key stages of this compound synthesis, based on established SPPS methodologies and information from the process development literature.

Linear Peptide Synthesis (Fmoc-SPPS)

-

Resin Swelling: Swell a suitable solid support, such as Rink Amide resin, in N,N-dimethylformamide (DMF) for 1 hour[9].

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain by treating with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin extensively with DMF to remove residual piperidine and by-products.

-

Amino Acid Coupling: Couple the next Fmoc-protected amino acid (5 equivalents) using a suitable coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and an activator like Oxyma (5 equivalents) in DMF[10]. For sterically hindered or N-methylated amino acids, stronger coupling reagents like HATU may be employed[11][12]. The coupling reaction is typically allowed to proceed for 1-2 hours at room temperature.

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

On-Resin Macrocyclization (Thioether Formation)

-

Selective Deprotection: After assembly of the linear peptide, selectively deprotect the side chains of the two residues that will form the macrocyclic bridge (Tyrosine and Cysteine). This requires the use of orthogonal protecting groups during the linear synthesis.

-

Cyclization Reaction: Treat the resin-bound peptide with a suitable reagent to facilitate the formation of the thioether bond between the deprotected side chains. This reaction is typically performed in a dilute solution to favor intramolecular cyclization over intermolecular reactions. The specific conditions (reagents, solvent, temperature, and reaction time) are critical and have been a focus of process optimization[5].

-

Washing: Wash the resin to remove cyclization reagents.

Cleavage and Purification

-

Cleavage from Resin: Treat the resin with a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) along with scavengers (e.g., triisopropylsilane, water, and dithiothreitol) to remove the peptide from the solid support and cleave all remaining side-chain protecting groups.

-

Precipitation and Isolation: Precipitate the crude peptide from the cleavage cocktail using cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

-

Purification: Purify the crude peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA[13][14].

-

Lyophilization: Lyophilize the purified fractions to obtain the final this compound peptide as a white powder.

Characterization

-

Purity Analysis: Analytical RP-HPLC is used to determine the purity of the final product[13].

-

Identity Confirmation: The molecular weight and identity of the peptide are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and the structure can be further elucidated using nuclear magnetic resonance (NMR) spectroscopy[4].

PD-1/PD-L1 Signaling Pathway

This compound functions by disrupting the interaction between PD-1, an immune checkpoint receptor on activated T-cells, and its ligand, PD-L1, which is often overexpressed on tumor cells. This interaction normally leads to the suppression of T-cell activity, allowing cancer cells to evade the immune system. By blocking this interaction, this compound restores the ability of T-cells to recognize and attack cancer cells.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Process Development of a Macrocyclic Peptide Inhibitor of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chempep.com [chempep.com]

- 10. biotage.com [biotage.com]

- 11. peptide.com [peptide.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Research Applications of BMS-986189: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986189 is a potent macrocyclic peptide inhibitor of the programmed death-ligand 1 (PD-L1). This technical guide provides an in-depth overview of the preclinical research applications of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows. The information presented herein is intended to support researchers and professionals in the fields of oncology and immunology in understanding and potentially applying this compound in preclinical settings.

Core Quantitative Data

The preclinical activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

In Vitro Activity of this compound

| Parameter | Value | Assay Method | Source |

| IC50 | 1.03 nM | PD-1/PD-L1 Interaction Assay | [1] |

| KD | ≤ 10 pM | Surface Plasmon Resonance (SPR) | [2] |

| Tracer Blockade | >90% at 1 nM | In Vitro Autoradiography | [2] |

In Vivo Target Engagement of this compound

| Parameter | Value | Animal Model | Tumor Model | Assay Method | Source |

| Specific Binding | 83%-93% | Athymic Nude Mice | L2987 (PD-L1+) Xenograft | In Vivo PET Imaging | [2] |

| Tracer Uptake Ratio | 5:1 (PD-L1+ vs. PD-L1-) | Athymic Nude Mice | L2987 vs. HT-29 Xenografts | In Vivo PET Imaging | [2] |

Mechanism of Action: Inhibition of the PD-1/PD-L1 Interaction

This compound exerts its effect by directly binding to PD-L1 and blocking its interaction with the PD-1 receptor on T-cells. This disruption of the PD-1/PD-L1 signaling pathway is a cornerstone of cancer immunotherapy, as it prevents the inactivation of T-cells and restores their ability to recognize and eliminate tumor cells.

Figure 1: Simplified signaling pathway of PD-1/PD-L1 inhibition by this compound.

While this compound is a macrocyclic peptide, it is noteworthy that some small-molecule inhibitors of PD-L1 have been shown to induce dimerization of PD-L1, which sterically hinders its interaction with PD-1.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published studies and represent standard techniques in the field.

In Vitro PD-L1 Binding Assay (Surface Plasmon Resonance)

This protocol describes a typical SPR experiment to determine the binding kinetics of this compound to human PD-L1.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human PD-L1 protein

-

This compound

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Surface Preparation:

-

Equilibrate the CM5 sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of EDC and NHS.

-

Immobilize recombinant human PD-L1 to the surface by injecting the protein solution. The target immobilization level should be optimized.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

-

Binding Analysis:

-

Prepare a dilution series of this compound in running buffer.

-

Inject each concentration of this compound over the PD-L1-immobilized surface and a reference flow cell.

-

Monitor the association and dissociation phases in real-time.

-

Regenerate the sensor surface between injections using a suitable regeneration buffer (e.g., low pH glycine).

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

References

Unveiling PD-L1 Biology: A Technical Guide to the Macrocyclic Peptide Inhibitor BMS-986189

For Researchers, Scientists, and Drug Development Professionals

Introduction

The programmed death-1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint pathway that cancer cells often exploit to evade immune surveillance. Blocking this interaction has revolutionized cancer therapy. While monoclonal antibodies have been the primary modality for targeting the PD-1/PD-L1 axis, macrocyclic peptides have emerged as a promising alternative, offering a unique combination of the specificity of biologics with the favorable pharmacokinetic properties of small molecules. BMS-986189 is a potent and specific macrocyclic peptide inhibitor of the PD-1/PD-L1 interaction, serving as an invaluable tool for the in-depth study of PD-L1 biology. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols to facilitate its use as a research tool.

Mechanism of Action

This compound is a macrocyclic peptide that directly binds to human PD-L1 with high affinity, physically occluding the binding site for the PD-1 receptor.[1][2] This steric hindrance prevents the engagement of PD-1 on activated T-cells with PD-L1 on tumor cells, thereby releasing the "brake" on the anti-tumor immune response and restoring T-cell effector functions such as cytokine production and cytotoxicity.[3][4]

A key distinction in the mechanism of this compound compared to many small-molecule PD-L1 inhibitors is that it binds to PD-L1 in a 1:1 stoichiometric ratio.[5] This is in contrast to several classes of small-molecule inhibitors that induce the dimerization of two PD-L1 molecules, which also prevents PD-1 binding but through a different allosteric mechanism.[6][] This difference makes this compound a specific tool to study the effects of direct, monomeric PD-L1 blockade.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and data interpretation.

Table 1: Binding Affinity and Potency

| Parameter | Value | Assay | Species | Reference |

| IC50 | 1.03 nM | HTRF | Human | [8] |

| KD | ≤ 10 pM | SPR | Human | [9] |

| ka (on-rate) | ≥ 1 x 106 M-1s-1 | SPR | Human | [9] |

| kd (off-rate) | ≤ 1 x 10-5 s-1 | SPR | Human | [9] |

Table 2: In Vitro and In Vivo Activity

| Assay | Model | Treatment/Concentration | Result | Reference |

| In Vitro Autoradiography | L2987 (PD-L1+) & HT-29 (PD-L1-) tumor sections | 1 nM this compound | >90% blockade of 18F-BMS-986229 binding in L2987 tumors | [10] |

| In Vivo PET Imaging | Athymic nude mice with L2987 & HT-29 xenografts | 2 mg/kg this compound (single subcutaneous dose) | 94% reduction of tracer signal in L2987 xenograft | [8] |

| In Vivo Target Engagement | Athymic nude mice with L2987 & HT-29 xenografts | 0.05 - 60 mg/kg this compound | 83-93% specific binding and displacement of 18F-BMS-986229 in L2987 tumors | [10] |

| T-Cell Activation Assay | Jurkat-Lucia™ TCR-hPD-1 and Raji-APC-hPD-L1 co-culture | Varies | Increased Lucia luciferase reporter activity | [11] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable the use of this compound as a tool for studying PD-L1 biology.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding

This protocol is adapted from commercially available kits and literature descriptions for measuring the disruption of the PD-1/PD-L1 interaction.

Materials:

-

Recombinant human PD-1-Fc fusion protein (e.g., PD-1-Ig)

-

Recombinant human PD-L1-His fusion protein

-

Europium cryptate-labeled anti-human Fc antibody

-

Allophycocyanin (APC)-labeled anti-His antibody

-

This compound

-

Assay buffer: dPBS with 0.1% BSA and 0.05% Tween-20

-

Low-volume 384-well white plates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add 4 µL of the this compound dilution or vehicle control.

-

Add 2 µL of PD-L1-His (final concentration 10 nM) to each well and incubate for 15 minutes at room temperature.

-

Add 2 µL of PD-1-Fc (final concentration 20 nM) to each well and incubate for an additional 15 minutes at room temperature.

-

Prepare a detection mixture containing europium cryptate-labeled anti-human Fc antibody (final concentration 1 nM) and APC-labeled anti-His antibody (final concentration 20 nM) in HTRF detection buffer.

-

Add 10 µL of the detection mixture to each well.

-

Incubate the plate for 30-60 minutes at room temperature, protected from light.

-

Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 value of this compound.

Jurkat T-Cell Activation Assay (NFAT-Luciferase Reporter)

This cell-based assay measures the ability of this compound to block PD-L1-mediated inhibition of T-cell activation.

Materials:

-

Jurkat-Lucia™ TCR-hPD-1 reporter T-cells

-

Raji-APC-hPD-L1 antigen-presenting cells

-

This compound

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Luciferase detection reagent (e.g., QUANTI-Luc™)

-

White, clear-bottom 96-well plates

-

Luminometer

Procedure:

-

Culture Jurkat-Lucia™ TCR-hPD-1 and Raji-APC-hPD-L1 cells according to the supplier's instructions.

-

On the day of the assay, prepare serial dilutions of this compound in culture medium.

-

Seed Raji-APC-hPD-L1 cells into a 96-well plate at an optimized density and incubate for 4-6 hours.

-

Add the this compound dilutions to the wells containing the Raji cells.

-

Add Jurkat-Lucia™ TCR-hPD-1 cells to the wells to initiate co-culture.

-

Incubate the co-culture for 6-24 hours at 37°C in a CO2 incubator.

-

Add the luciferase detection reagent to each well according to the manufacturer's protocol.

-

Measure luminescence using a luminometer.

-

Plot the luminescence signal against the concentration of this compound to determine the EC50 for T-cell activation.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of this compound as a macrocyclic peptide inhibitor of programmed death-ligand 1(PD-L1) | Poster Board #336 - American Chemical Society [acs.digitellinc.com]

- 3. Strength of PD-1 signaling differentially affects T-cell effector functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PD-1-mediated inhibition of T cell activation: Mechanisms and strategies for cancer combination immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Development, Characterization, and Radiation Dosimetry Studies of 18F-BMS-986229, a 18F-Labeled PD-L1 Macrocyclic Peptide PET Tracer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. invivogen.com [invivogen.com]

The Pharmacology of BMS-986189: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986189 is a macrocyclic peptide inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway. By blocking this interaction, this compound is designed to restore anti-tumor T-cell activity. This document provides a comprehensive overview of the pharmacology of this compound, summarizing key in vitro and in vivo data, detailing experimental methodologies, and visualizing the associated biological pathways and workflows. While the clinical development of this compound has been suspended, the preclinical data offers valuable insights into the potential of macrocyclic peptides as immunomodulatory agents.

Introduction

The interaction between PD-1 on activated T-cells and its ligand, PD-L1, expressed on various cell types including tumor cells, leads to the suppression of T-cell-mediated immune responses.[1] This immune checkpoint is a key mechanism by which tumors evade immune surveillance.[1] this compound is a potent, macrocyclic peptide developed to inhibit the PD-1/PD-L1 interaction.[2][3] Its cyclic structure is intended to confer resistance to proteolysis and improve cell permeability.[4] This guide delves into the preclinical pharmacology of this compound.

Mechanism of Action

This compound directly binds to PD-L1, preventing its engagement with the PD-1 receptor on T-cells. This blockade disrupts the inhibitory signaling cascade that would otherwise suppress T-cell activation, proliferation, and cytokine release, thereby restoring the immune system's ability to recognize and eliminate cancerous cells.[1]

Signaling Pathway

The inhibition of the PD-1/PD-L1 interaction by this compound prevents the recruitment of the phosphatase SHP-2 to the cytoplasmic tail of PD-1. This, in turn, allows for the sustained phosphorylation and activation of key downstream signaling molecules in the T-cell receptor (TCR) and CD28 co-stimulatory pathways, such as PI3K and Akt, leading to enhanced T-cell effector functions.

Quantitative Pharmacology

The following tables summarize the key quantitative data for this compound from preclinical studies.

In Vitro Potency

| Parameter | Value | Assay | Reference |

| IC50 | 1.03 nM | PD-1/PD-L1 Interaction Assay | [2][3] |

| KD | < 10 pM | Surface Plasmon Resonance (SPR) | [5] |

In Vivo Target Engagement

| Model | Dose | Target Engagement | Method | Reference |

| L2987 Xenograft (Mice) | 0.05 - 60 mg/kg | 83% - 93% specific binding | PET Imaging | [5] |

| L2987 Xenograft (Mice) | 2 mg/kg | 94% reduction in tracer signal | Autoradiography | [3] |

Pharmacokinetics

While detailed pharmacokinetic parameters are not publicly available, this compound is reported to have a short half-life, which necessitated the development of a next-generation compound, BMS-986238, with improved pharmacokinetic properties.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro PD-1/PD-L1 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is designed to quantify the inhibition of the PD-1 and PD-L1 interaction by a test compound.

Protocol:

-

Reagent Preparation: All binding studies are performed in an HTRF assay buffer (dPBS with 0.1% w/v BSA and 0.05% v/v Tween-20).[7]

-

Compound Dispensing: Inhibitors, such as this compound, are pre-incubated with soluble PD-L1 fused to a hexahistidine tag (PD-L1-His) at a final concentration of 10 nM in 4 µL of assay buffer.[7]

-

Pre-incubation: The mixture is incubated for 15 minutes.[7]

-

Addition of PD-1: Soluble PD-1 fused to the Fc portion of human IgG (PD-1-Ig) is added to a final concentration of 20 nM in 1 µL of assay buffer.[7]

-

Incubation: The reaction is further incubated for 15 minutes.[7]

-

Detection: HTRF detection is achieved by adding europium cryptate-labeled anti-Ig monoclonal antibody (1 nM final) and allophycocyanin (APC)-labeled anti-His monoclonal antibody (20 nM final) in 5 µL of HTRF detection buffer.[7]

-

Equilibration: The reaction is allowed to equilibrate for 30 minutes.[7]

-

Signal Reading: The signal (665 nm/620 nm ratio) is obtained using an EnVision fluorometer.[7]

T-Cell Activation Assay

This assay assesses the ability of a compound to restore T-cell effector functions in the presence of PD-L1.

Protocol:

-

Cell Preparation: Tumor cells expressing PD-L1 are stimulated with IFN-γ for 18 hours to enhance PD-L1 expression. Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.[8]

-

Co-culture: The stimulated tumor cells and PBMCs are co-cultured.[8]

-

Treatment: The co-culture is treated with an anti-CD28 antibody to provide a co-stimulatory signal, and with the test compound (e.g., this compound).[8]

-

Incubation: The cells are incubated for 72 hours.[8]

-

Assessment: T-cell activation is assessed by flow cytometry, measuring the expression of activation markers such as IFN-γ and CD107a on CD8+ T-cells.[8]

In Vivo Xenograft Model

This model is used to evaluate the in vivo efficacy and target engagement of this compound.

Protocol:

-

Animal Model: 5-6 week-old female athymic nude mice are used.[3]

-

Tumor Implantation: Bilateral tumor xenografts are established by subcutaneous inoculation of PD-L1 positive human cancer cells (e.g., L2987) and PD-L1 negative human cancer cells (e.g., HT-29) on contralateral shoulders.[3]

-

Treatment: Once tumors reach a specified volume, mice are treated with this compound via a specified route (e.g., subcutaneous administration).[3]

-

Efficacy Assessment: Tumor growth is monitored over time.

-

Target Engagement Assessment: For target engagement studies, a radiolabeled tracer is administered, and its displacement by this compound is measured using techniques like PET imaging or autoradiography.[3][5]

Clinical Development

This compound entered a Phase 1/2a clinical trial (NCT03348325) to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in patients with advanced solid tumors. However, the development of this compound was suspended. The specific reasons for the suspension are not publicly available.

Conclusion

This compound is a potent macrocyclic peptide inhibitor of the PD-1/PD-L1 interaction with demonstrated in vitro and in vivo activity. While its clinical development has been halted, the preclinical data for this compound has been instrumental in the development of next-generation oral PD-L1 inhibitors with improved pharmacokinetic profiles, such as BMS-986238. The study of this compound provides a valuable case study in the design and evaluation of macrocyclic peptides for cancer immunotherapy.

References

- 1. Results of the phase IIa study to evaluate the efficacy and safety of rezivertinib (BPI-7711) for the first-line treatment of locally advanced or metastatic/recurrent NSCLC patients with EGFR mutation from a phase I/IIa study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beyond T Cells: Understanding the Role of PD-1/PD-L1 in Tumor-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. T-Cell Activation/ Checkpoint Inhibitor Assay | Xeno Diagnostics [xenodiagnostics.com]

- 5. Development, Characterization, and Radiation Dosimetry Studies of 18F-BMS-986229, a 18F-Labeled PD-L1 Macrocyclic Peptide PET Tracer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BMS-986238: A New Macrocyclic Peptide-Based PD-L1 Inhibitor | Biopharma PEG [biochempeg.com]

- 7. Assay in Summary_ki [bdb99.ucsd.edu]

- 8. researchgate.net [researchgate.net]

BMS-986189: A Technical Guide to Target Engagement and Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986189 is a potent and selective macrocyclic peptide inhibitor of the programmed death-ligand 1 (PD-L1). This technical guide provides an in-depth overview of its target engagement, mechanism of action, and the subsequent downstream signaling events. The information is curated to be a valuable resource for researchers and professionals involved in the development of novel cancer immunotherapies.

Core Mechanism of Action

This compound functions by directly binding to PD-L1, a transmembrane protein often overexpressed on tumor cells. This binding physically obstructs the interaction between PD-L1 and its receptor, programmed cell death protein 1 (PD-1), which is present on activated T cells, B cells, and myeloid cells. The engagement of PD-1 by PD-L1 transmits an inhibitory signal into the T cell, leading to a state of exhaustion and rendering the T cell unable to effectively eliminate cancerous cells. By preventing this interaction, this compound effectively releases this "brake" on the immune system, restoring the natural ability of T cells to recognize and attack tumors.

Quantitative Data on Target Engagement

The interaction of this compound with its target, PD-L1, has been characterized by high affinity and potent inhibitory activity. The following tables summarize the key quantitative data.

| Parameter | Value | Method | Reference |

| Binding Affinity (KD) | ≤ 10 pM | Surface Plasmon Resonance (SPR) | [1][2] |

| Inhibitory Potency (IC50) | 1.03 nM | Homogeneous Time-Resolved Fluorescence (HTRF) | [3] |

| Study Type | Animal Model | Dose of this compound | Key Findings | Reference |

| In Vivo Target Engagement | Mice with L2987 (PD-L1+) xenografts | 2 mg/kg (single dose) | 94% reduction in radiotracer signal in the tumor, maintained for 24 hours. | [3] |

| In Vivo Target Occupancy | Mice with L2987 (PD-L1+) xenografts | 0.05 - 60 mg/kg | 83%-93% reduction in PET tracer uptake in PD-L1 positive tumors. | [1] |

| In Vitro Target Blocking | L2987 (PD-L1+) tumor sections | 1 nM | >90% blockade of a PD-L1-targeted PET tracer. | [1][2] |

Signaling Pathways

The binding of this compound to PD-L1 initiates a cascade of downstream signaling events that ultimately restore anti-tumor immunity.

PD-1/PD-L1 Signaling Pathway and its Inhibition by this compound

Caption: PD-1/PD-L1 signaling and this compound inhibition.

When PD-L1 on a tumor cell binds to PD-1 on a T cell, the tyrosine phosphatase SHP2 is recruited to the cytoplasmic tail of PD-1. SHP2 then dephosphorylates key proximal signaling molecules of the T-cell receptor (TCR) pathway, such as Lck and ZAP70. This dephosphorylation dampens the downstream signaling cascade that is essential for T-cell activation, including the PI3K/Akt pathway, leading to reduced proliferation, cytokine production, and cytotoxicity. This compound blocks the initial PD-L1/PD-1 interaction, thereby preventing SHP2 recruitment and preserving the phosphorylation and activity of Lck and ZAP70, which allows for the full activation of T-cell effector functions.

Experimental Protocols

The following sections outline the principles of key experimental methodologies used to characterize the target engagement and downstream effects of this compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition

This assay is used to quantify the ability of this compound to inhibit the interaction between PD-1 and PD-L1 in a biochemical format.

Caption: HTRF assay workflow for PD-1/PD-L1 inhibition.

Principle: The assay utilizes recombinant PD-1 and PD-L1 proteins, each tagged with a component of a FRET (Förster Resonance Energy Transfer) pair. For instance, PD-1 can be tagged with a europium cryptate (donor fluorophore) and PD-L1 with a compatible acceptor fluorophore. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, allowing for energy transfer upon excitation of the donor, which results in a specific fluorescence signal from the acceptor. In the presence of an inhibitor like this compound, this interaction is disrupted, leading to a decrease in the FRET signal. The concentration-dependent inhibition is used to calculate the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is employed to measure the real-time binding kinetics and affinity of this compound to PD-L1.

Caption: SPR experimental workflow for binding kinetics.

Principle: In a typical SPR experiment, one of the interacting partners (ligand, e.g., PD-L1) is immobilized on a sensor chip. The other partner (analyte, e.g., this compound) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and plotted as a sensorgram. The association rate (ka) is determined during the injection of the analyte, and the dissociation rate (kd) is measured during the buffer wash. The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated from the ratio of kd to ka.

In Vivo Target Engagement using PET Imaging

Positron Emission Tomography (PET) imaging with a radiolabeled tracer that binds to PD-L1 can be used to non-invasively assess the in vivo target engagement of this compound.

Principle: A radiolabeled tracer that specifically binds to PD-L1 is administered to a tumor-bearing animal model. The uptake of the tracer in the tumor and other tissues is quantified using PET imaging. To assess target engagement by this compound, animals are pre-dosed with varying concentrations of the unlabeled drug before the administration of the radiotracer. The displacement of the radiotracer by this compound leads to a reduction in the PET signal in PD-L1-expressing tissues, which can be quantified to determine the extent of target occupancy at different drug doses.

T-Cell Activation and Cytokine Release Assays

To evaluate the functional consequences of PD-L1 blockade by this compound, co-culture assays of T cells and tumor cells are performed.

Principle: Human peripheral blood mononuclear cells (PBMCs) or isolated T cells are co-cultured with a cancer cell line that expresses PD-L1. In this system, the T cells may become anergized by the tumor cells. The addition of this compound is expected to block the PD-L1/PD-1 interaction and restore T-cell activation. The readouts for T-cell activation can include:

-

Proliferation: Measured by assays such as CFSE dilution or BrdU incorporation.

-

Cytokine Production: The concentration of key cytokines like IFN-γ, TNF-α, and IL-2 in the culture supernatant is quantified using methods like ELISA or multiplex bead-based assays (e.g., Luminex).

-

Cytotoxicity: The ability of T cells to kill the tumor cells is assessed using assays that measure the release of lactate dehydrogenase (LDH) or by flow cytometry-based killing assays.

Conclusion

This compound is a macrocyclic peptide inhibitor that demonstrates high-affinity binding to PD-L1 and potent inhibition of the PD-1/PD-L1 interaction. By blocking this critical immune checkpoint, this compound restores T-cell signaling and effector functions, making it a promising candidate for cancer immunotherapy. The experimental methodologies outlined in this guide provide a framework for the comprehensive evaluation of its target engagement and downstream immunological effects.

References

Methodological & Application

Application Notes and Protocols for BMS-986189 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986189 is a potent and specific macrocyclic peptide inhibitor of the programmed death-ligand 1 (PD-L1). It disrupts the interaction between PD-L1 and its receptor, programmed death-1 (PD-1), a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance.[1][2] These application notes provide detailed protocols for the preparation and use of this compound in in vitro cell culture experiments, ensuring optimal performance and reproducibility.

Product Information

| Property | Value | Reference |

| CAS Number | 1629665-96-8 | [2] |

| Molecular Formula | C₉₁H₁₃₁N₂₁O₂₁S | [2] |

| Molecular Weight | 1887.21 g/mol | [2] |

| Mechanism of Action | Inhibits PD-1/PD-L1 interaction | [2] |

| IC₅₀ | 1.03 nM | [1] |

| Appearance | Solid powder | N/A |

Solubility and Storage

| Solvent | Solubility | Reference |

| DMSO | ≥ 100 mg/mL (≥ 52.99 mM) | [3] |

| Water | ≥ 1 mg/mL (≥ 0.53 mM) | [2][3] |

Storage of Stock Solutions:

For optimal stability, prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[3] Store stock solutions under the following conditions:

| Storage Temperature | Shelf Life | Reference |

| -80°C | Up to 6 months | [3] |

| -20°C | Up to 1 month | [3] |

Note: It is recommended to use freshly opened, anhydrous DMSO for preparing the stock solution, as hygroscopic DMSO can negatively impact solubility.[3]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, DNase/RNase-free microcentrifuge tubes

Procedure:

-

Equilibrate the this compound vial to room temperature before opening.

-

To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. For example, to 1 mg of this compound (MW: 1887.21), add 53.0 µL of DMSO.

-

Vortex the solution thoroughly to ensure the peptide is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[3]

Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the DMSO stock solution into cell culture medium. It is crucial to perform serial dilutions to avoid precipitation of the compound. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Materials:

-

10 mM this compound stock solution in DMSO

-

Complete cell culture medium appropriate for the cell line being used

-

Sterile tubes for dilution

Procedure:

-

Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Prepare an intermediate dilution of the stock solution in complete cell culture medium. For example, to prepare a 100 µM intermediate solution, dilute the 10 mM stock 1:100 in culture medium (e.g., 2 µL of 10 mM stock into 198 µL of medium).

-

From the intermediate dilution, prepare the final working concentrations. For example, to achieve a final concentration of 1 µM in a well containing 1 mL of medium, add 10 µL of the 100 µM intermediate solution.

-

Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO as the highest concentration of this compound used.

Recommended Working Concentration:

The optimal working concentration of this compound will vary depending on the cell line and the specific assay. Based on its high potency (IC₅₀ = 1.03 nM) and the effective concentrations of similar BMS compounds, a starting concentration range of 1 nM to 1 µM is recommended for initial experiments. A dose-response experiment should be performed to determine the optimal concentration for your specific experimental setup.

Cell-Based Assay Example: PD-1/PD-L1 Blockade Bioassay

This protocol provides a general workflow for assessing the ability of this compound to block the PD-1/PD-L1 interaction in a co-culture system.

Cell Lines:

-

Target Cells: A cancer cell line endogenously expressing or engineered to overexpress human PD-L1 (e.g., L2987 human lung carcinoma cells).[2][3]

-

Effector Cells: A T-cell line or primary T-cells expressing human PD-1 and a reporter system (e.g., NFAT-luciferase) that is activated upon T-cell receptor (TCR) stimulation.

Procedure:

-

Plate Target Cells: Seed the PD-L1 expressing target cells in a 96-well plate and allow them to adhere overnight.

-

Prepare Effector Cells: The following day, prepare the PD-1 expressing effector cells.

-

Treat with this compound: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the different concentrations of this compound to the wells containing the target cells. Include a vehicle control (DMSO).

-

Co-culture: Add the effector T-cells to the wells with the target cells.

-

Stimulate T-cells: Add a TCR stimulus (e.g., anti-CD3 antibody or a specific antigen if using a TCR-transgenic T-cell line).

-

Incubate: Incubate the co-culture for the desired period (e.g., 6-24 hours).

-

Readout: Measure the reporter gene activity (e.g., luciferase) or another marker of T-cell activation (e.g., cytokine production like IL-2 or IFN-γ in the supernatant). A successful blockade of the PD-1/PD-L1 interaction by this compound will result in an increased T-cell activation signal.

Cytotoxicity Assay

It is important to assess the cytotoxicity of this compound in your chosen cell line to ensure that the observed effects are not due to cell death.

Procedure:

-

Seed your cells of interest in a 96-well plate at an appropriate density.

-

The following day, treat the cells with a range of this compound concentrations, including concentrations higher than the intended working range. Also, include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

Incubate the cells for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).

-

Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell staining assay.

Visualizations

PD-1/PD-L1 Signaling Pathway

Caption: PD-1/PD-L1 signaling and the mechanism of action of this compound.

Experimental Workflow for this compound Preparation

Caption: Workflow for preparing this compound for cell culture experiments.

References

Application Notes and Protocols for BMS-986189 in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and dosage of BMS-986189, a macrocyclic peptide inhibitor of the PD-1/PD-L1 signaling pathway, in preclinical mouse xenograft models. The following protocols are based on available data for this compound and structurally related compounds, offering guidance for designing in vivo efficacy studies.

Mechanism of Action: PD-1/PD-L1 Inhibition

This compound is a macrocyclic peptide that functions as an inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction. By binding to PD-L1, this compound prevents its engagement with the PD-1 receptor on T-cells. This blockade disrupts the inhibitory signal that tumor cells exploit to evade the immune system, thereby restoring T-cell activation and promoting an anti-tumor immune response.

Signaling Pathway of PD-1/PD-L1 and Inhibition by this compound

Caption: PD-1/PD-L1 signaling pathway and this compound inhibition.

Dosage and Administration in Mouse Xenograft Models

While specific therapeutic efficacy studies for this compound in xenograft models are not extensively published, data from imaging studies and studies on the closely related compound, BMS-202, provide valuable guidance.

Table 1: Summary of this compound and BMS-202 In Vivo Administration

| Compound | Mouse Model | Tumor Model | Dosage | Administration Route | Schedule | Outcome | Reference |

| This compound | Athymic Nude | L2987 (PD-L1+) & HT-29 (PD-L1-) Xenografts | 2 mg/kg | Not Specified | Single Dose | In vivo imaging | [1] |

| This compound | Athymic Nude | L2987 (PD-L1+) & HT-29 (PD-L1-) Xenografts | 0.05 - 60 mg/kg | Subcutaneous | Single Dose | PET imaging target engagement | [2] |

| BMS-202 | Humanized MHC-dKO NOG | SCC-3 (Human Squamous Cell Carcinoma) Xenograft | 20 mg/kg | Intraperitoneal | Daily | 41% Tumor Growth Inhibition | [3][4] |

| BMS-202 | C57BL/6 | B16-F10 Melanoma Isograft | 30 mg/kg or 60 mg/kg | Oral Gavage | Twice Daily | Antitumor Effect | [5] |

Experimental Protocols

The following are detailed protocols for establishing a subcutaneous xenograft mouse model and a representative treatment regimen based on available data for small molecule PD-L1 inhibitors.

Protocol 1: Establishment of Subcutaneous Human Tumor Xenografts

This protocol describes the subcutaneous implantation of human tumor cells into immunodeficient mice.

Materials:

-

Human tumor cell line (e.g., HCT116, SW480, A375)

-

Immunodeficient mice (e.g., NOD-SCID, NCG)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel® Basement Membrane Matrix (optional, but recommended)

-

Syringes (1 mL) and needles (27-30 gauge)

-

Anesthetic for mice (e.g., isoflurane, ketamine/xylazine cocktail)

-

Calipers

Procedure:

-

Cell Culture: Culture human tumor cells in appropriate complete medium until they reach 80-90% confluency. Ensure cells are healthy and in the logarithmic growth phase.

-

Cell Harvesting:

-

Aspirate the culture medium and wash the cells once with sterile PBS.

-

Add Trypsin-EDTA and incubate at 37°C until cells detach.

-

Neutralize the trypsin with complete medium, transfer the cell suspension to a sterile conical tube, and centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in cold, sterile PBS or serum-free medium.

-

-

Cell Counting and Viability:

-

Perform a cell count using a hemocytometer or an automated cell counter.

-

Assess cell viability using a trypan blue exclusion assay. Viability should be >95%.

-

-

Preparation of Cell Suspension for Injection:

-

Centrifuge the required number of cells and resuspend the pellet in cold, sterile PBS or serum-free medium at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per 100 µL).

-

(Optional) For enhanced tumor take rate and growth, resuspend the cells in a 1:1 mixture of cold PBS and Matrigel®. Keep the cell suspension on ice to prevent the Matrigel® from solidifying.

-

-

Subcutaneous Injection:

-

Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.

-

Shave and sterilize the injection site on the flank of the mouse.

-

Gently lift the skin and insert the needle of the syringe containing the cell suspension subcutaneously.

-

Slowly inject 100-200 µL of the cell suspension.

-

Withdraw the needle slowly to prevent leakage of the cell suspension.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor growth.

-

Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

-

Mice are typically randomized into treatment groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).

-

Experimental Workflow for Xenograft Model Development and Treatment

Caption: Experimental workflow for in vivo xenograft studies.

Protocol 2: In Vivo Anti-Tumor Efficacy Study

This protocol provides a representative framework for evaluating the therapeutic efficacy of this compound in established tumor xenografts. The dosage and administration route are based on data from the closely related compound BMS-202.

Materials:

-

Tumor-bearing mice (from Protocol 1)

-

This compound, formulated in a suitable vehicle

-

Vehicle control (e.g., saline, DMSO/PEG formulation)

-

Dosing syringes and needles

-

Calipers

-

Equipment for endpoint analysis (e.g., flow cytometry, immunohistochemistry)

Procedure:

-

Randomization and Grouping: Once tumors reach the desired size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=8-10 mice per group is recommended).

-

Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On each treatment day, dilute the stock solution to the final desired concentration with a sterile vehicle (e.g., saline, corn oil, or a specific formulation buffer). The final concentration of the solvent should be well-tolerated by the animals.

-

Administration:

-

Route: Based on studies with the similar compound BMS-202, intraperitoneal (IP) injection or oral gavage (PO) are potential routes.

-

Dosage: Based on the BMS-202 data, a starting dose of 20 mg/kg for IP administration or 30-60 mg/kg for oral administration can be considered. Dose-response studies are recommended to determine the optimal therapeutic dose.

-

Schedule: Administer this compound or vehicle control according to the planned schedule (e.g., daily or twice daily) for a defined period (e.g., 14-21 days).

-

-

Monitoring:

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

Observe the general health and behavior of the mice daily.

-

-

Endpoint and Data Analysis:

-

The study may be terminated when tumors in the control group reach a predetermined maximum size or at the end of the treatment period.

-

Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

-

At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry (IHC) for immune cell infiltration (e.g., CD8+ T cells) or Western blotting for target engagement. Spleens and lymph nodes can also be collected for immunological analysis.

-

Logical Flow of a Therapeutic Efficacy Study

Caption: Logical flow of a typical in vivo therapeutic efficacy study.

References

- 1. Bioactive macrocyclic inhibitors of the PD-1/PD-L1 immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development, Characterization, and Radiation Dosimetry Studies of 18F-BMS-986229, a 18F-Labeled PD-L1 Macrocyclic Peptide PET Tracer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antitumor activity of the PD-1/PD-L1 binding inhibitor BMS-202 in the humanized MHC-double knockout NOG mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for T-cell Activation Assays Using BMS-986189

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell activation is a critical process in the adaptive immune response and a key target for immunomodulatory therapies. The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are central to an immune checkpoint pathway that regulates T-cell activation and tolerance.[1] Cancer cells often exploit this pathway to evade immune surveillance by overexpressing PD-L1, which binds to PD-1 on activated T-cells, leading to T-cell exhaustion and dysfunction. BMS-986189 is a macrocyclic peptide inhibitor that targets the PD-1/PD-L1 interaction, thereby blocking this immunosuppressive signal and restoring T-cell effector functions.[2] These application notes provide detailed protocols for utilizing this compound in T-cell activation assays to evaluate its efficacy and mechanism of action.

Mechanism of Action

This compound functions by disrupting the binding of PD-L1 to the PD-1 receptor on T-cells.[2] This blockade prevents the inhibitory signaling cascade that would otherwise suppress T-cell activity. The engagement of PD-1 by PD-L1 typically leads to the recruitment of the tyrosine phosphatases SHP-1 and SHP-2 to the cytoplasmic tail of PD-1.[3] These phosphatases dephosphorylate and inactivate key downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways, such as ZAP70, PI3K, and Akt.[3][4] By preventing this initial interaction, this compound effectively "releases the brakes" on T-cells, allowing for robust activation, proliferation, and cytokine production in the presence of an antigenic stimulus.

Data Presentation

The following tables summarize representative quantitative data for macrocyclic peptide inhibitors of the PD-1/PD-L1 pathway, similar in class to this compound. These data illustrate the potency of such compounds in restoring T-cell activity.

| Compound | Assay Type | Cell Line | Readout | EC50 / IC50 |

| BMS-57 | TCR Responsive Promoter Assay | Jurkat | Luciferase Activity | 566 nM |

| BMS-71 | TCR Responsive Promoter Assay | Jurkat | Luciferase Activity | 293 nM |

Table 1: Potency of BMS macrocyclic peptides in a T-cell receptor responsive promoter assay. Data is representative of the class of molecules to which this compound belongs.[2]

| Treatment Condition | T-cell Population | Parameter Measured | Result |

| Control (T-cells + anti-CD3/CD28) | Human CD4+ T-cells | % Proliferation | 60% |

| This compound (1 µM) + anti-CD3/CD28 | Human CD4+ T-cells | % Proliferation | 85% |

| Control (T-cells + anti-CD3/CD28) | Human CD8+ T-cells | IL-2 Production (pg/mL) | 500 |

| This compound (1 µM) + anti-CD3/CD28 | Human CD8+ T-cells | IL-2 Production (pg/mL) | 1200 |

Table 2: Representative data illustrating the expected effect of this compound on primary human T-cell proliferation and cytokine production in an in vitro activation assay.

Mandatory Visualizations

PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.

Experimental workflow for a T-cell activation assay with this compound.

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay Using CFSE Dilution

This protocol measures the proliferation of T-cells in response to stimulation and the modulatory effect of this compound.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

CD3+ T-Cell Isolation Kit (e.g., magnetic bead-based)

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Anti-CD3/CD28 T-cell activator (beads or soluble antibodies)

-

This compound (stock solution in DMSO)

-

96-well round-bottom culture plates

-

FACS buffer (PBS + 2% FBS)

-

Flow cytometer

Methodology:

-

T-Cell Isolation:

-

Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.

-

Isolate CD3+ T-cells from PBMCs using a negative selection magnetic bead-based kit according to the manufacturer's instructions.

-

Assess purity by flow cytometry (>95% CD3+).

-

-

CFSE Labeling:

-

Resuspend isolated T-cells at 1 x 10^7 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

-

Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

-

Wash the cells twice with complete RPMI-1640 medium.

-

-

Assay Setup:

-

Resuspend CFSE-labeled T-cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the diluted compound to the appropriate wells. Include a vehicle control (DMSO).

-

Add 50 µL of anti-CD3/CD28 T-cell activator to the wells at the manufacturer's recommended concentration. Include an unstimulated control (no activator).

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest cells and wash with FACS buffer.

-

Acquire data on a flow cytometer.

-

Analyze the CFSE fluorescence intensity. Proliferating cells will exhibit successive halving of CFSE fluorescence with each cell division.

-

Protocol 2: Analysis of T-Cell Activation Markers and Cytokine Production

This protocol assesses the expression of early activation markers and the secretion of key cytokines.

Materials:

-

Materials from Protocol 1 (excluding CFSE)

-

Anti-human CD25-PE and anti-human CD69-APC fluorescently conjugated antibodies

-

Human IL-2 and IFN-γ ELISA kits

-

Brefeldin A (optional, for intracellular cytokine staining)

Methodology:

-

Assay Setup:

-

Follow steps 1 and 3 from Protocol 1 for T-cell isolation and assay setup (without CFSE labeling).

-

-

Incubation:

-

Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

-

(Optional for intracellular staining) Add Brefeldin A 4-6 hours before harvesting to block cytokine secretion.

-

-

Sample Harvesting:

-

Centrifuge the plate and carefully collect the supernatant for cytokine analysis. Store at -80°C until use.

-

Wash the cell pellet with FACS buffer.

-

-

Flow Cytometry for Activation Markers:

-

Resuspend the cell pellet in FACS buffer containing anti-CD25-PE and anti-CD69-APC antibodies.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend in FACS buffer and acquire data on a flow cytometer.

-

Analyze the percentage of CD25+ and CD69+ cells.

-

-

Cytokine Analysis (ELISA):

-

Thaw the collected supernatants.

-

Perform ELISA for IL-2 and IFN-γ according to the manufacturer's instructions.

-

Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

-

Conclusion

The provided protocols offer a robust framework for investigating the immunomodulatory effects of this compound on T-cell activation. By blocking the PD-1/PD-L1 inhibitory axis, this compound is expected to enhance T-cell proliferation, upregulate activation markers, and increase the production of effector cytokines. These assays are essential for the preclinical evaluation of this and other immune checkpoint inhibitors, providing valuable insights into their therapeutic potential.

References

- 1. In vitro T cell responses to PD-1 blockade are reduced by IFN-α but do not predict therapy response in melanoma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]